

Spectroscopic Analysis of Vat Black 16: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vat Black 16**

Cat. No.: **B415032**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 16, with the chemical formula $C_{34}H_{18}N_2O_2$ and a molecular weight of 486.52 g/mol, is a complex vat dye based on the violanthrone structure.^[1] Its intricate polycyclic aromatic system is responsible for its deep color and high fastness properties. Due to its insolubility in common solvents, spectroscopic analysis presents significant challenges. This technical guide provides a comprehensive overview of the key spectroscopic techniques for characterizing **Vat Black 16**. While specific experimental data for **Vat Black 16** is scarce in public literature, this document outlines detailed experimental protocols and presents expected data based on the analysis of its core structure, violanthrone, and similar complex vat dyes.

Chemical and Physical Properties

Vat Black 16 is a black powder with a metallic luster. It is insoluble in water and xylene, and only slightly soluble in pyridine.^[1] In concentrated sulfuric acid, it dissolves to form a dark purple solution.^[1]

Property	Value	Reference
CI Name	Vat Black 16	[1]
CAS Number	1328-19-4	[1]
Molecular Formula	C ₃₄ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	486.52 g/mol	[1]
Molecular Structure	Violanthrone derivative	[1]
Physical Appearance	Black powder with metallic luster	[1]
Solubility	Insoluble in water and xylene	[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within the extensive π -conjugated system of **Vat Black 16**, which is the origin of its color.

Expected Spectroscopic Data

The UV-Vis spectrum of a black dye like **Vat Black 16** is expected to show broad absorption across the entire visible range (400-700 nm) due to multiple overlapping electronic transitions in its large polycyclic aromatic structure. Specific absorption maxima can be observed for its core violanthrone structure, although these may be broadened and shifted in the final dye molecule.

Solvent	Expected λ_{max} (nm)	Notes
Chloroform (monomer)	~652	The primary absorption peak for the monomeric form of a violanthrone derivative.
Chloroform (aggregate)	~620	A blue-shift in the absorption maximum is indicative of the formation of H-type aggregates as the concentration increases.
Toluene	~674 (emission)	Transient absorption studies on violanthrone derivatives show a stimulated emission feature around this wavelength.
Concentrated H_2SO_4	Broad (400-700)	In a strongly acidic solvent, the dye is protonated, leading to broad absorption across the visible spectrum, perceived as a dark purple color.

Experimental Protocol

- Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.
- Sample Preparation:
 - Due to its insolubility, a suitable solvent must be chosen. For qualitative analysis, a very dilute suspension in a high-boiling point solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be prepared.
 - Alternatively, for a clear solution, a small amount of the dye can be dissolved in concentrated sulfuric acid.

- For studying aggregation effects, prepare a series of concentrations of a soluble violanthrone derivative in a solvent like chloroform, ranging from 10^{-6} M to 10^{-3} M.
- Methodology:
 - Record a baseline spectrum of the chosen solvent in a quartz cuvette.
 - Record the absorption spectrum of the sample solution/suspension over the desired wavelength range.
 - For concentration-dependent studies, record the spectrum for each dilution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the key functional groups present in the **Vat Black 16** molecule, providing structural confirmation.

Expected Spectroscopic Data

The FTIR spectrum of **Vat Black 16** is expected to be dominated by bands corresponding to its aromatic and carbonyl functionalities.

Wavenumber (cm ⁻¹)	Assignment	Expected Intensity
~3100-3000	Aromatic C-H Stretch	Medium-Weak
~1680-1640	C=O Stretch (Ketone)	Strong
~1600-1450	Aromatic C=C Stretch	Medium-Strong
Below 1500	Fingerprint Region	Complex

Experimental Protocol

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Ensure the **Vat Black 16** sample is a fine, dry powder. No further preparation is typically needed for ATR-FTIR.

- Methodology:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the **Vat Black 16** powder onto the ATR crystal, ensuring complete coverage.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - Process the resulting spectrum (e.g., baseline correction, ATR correction if needed).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural elucidation. However, its application to **Vat Black 16** is severely limited by the dye's insolubility in common deuterated solvents.

Challenges and Considerations

- Solubility: Finding a suitable deuterated solvent that can dissolve the dye without causing degradation is the primary obstacle. Deuterated sulfuric acid (D_2SO_4) or specialized high-temperature ionic liquids may be required.
- Signal Broadening: The large, rigid structure of **Vat Black 16** can lead to slow molecular tumbling in solution, resulting in broad NMR signals and loss of resolution.
- Complex Spectrum: The large number of aromatic protons and carbons would result in a very complex spectrum, making unambiguous assignment challenging.

Hypothetical Experimental Protocol (if a suitable solvent is found)

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Sample Preparation:

- Dissolve a sufficient amount of **Vat Black 16** in the chosen deuterated solvent (e.g., D₂SO₄). This step may require heating and sonication.
- Filter the solution to remove any undissolved particles.
- Methodology:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and potential long relaxation times, this may require a very long acquisition time.
 - Perform 2D NMR experiments such as COSY and HSQC to aid in structural assignment.

Mass Spectrometry (MS)

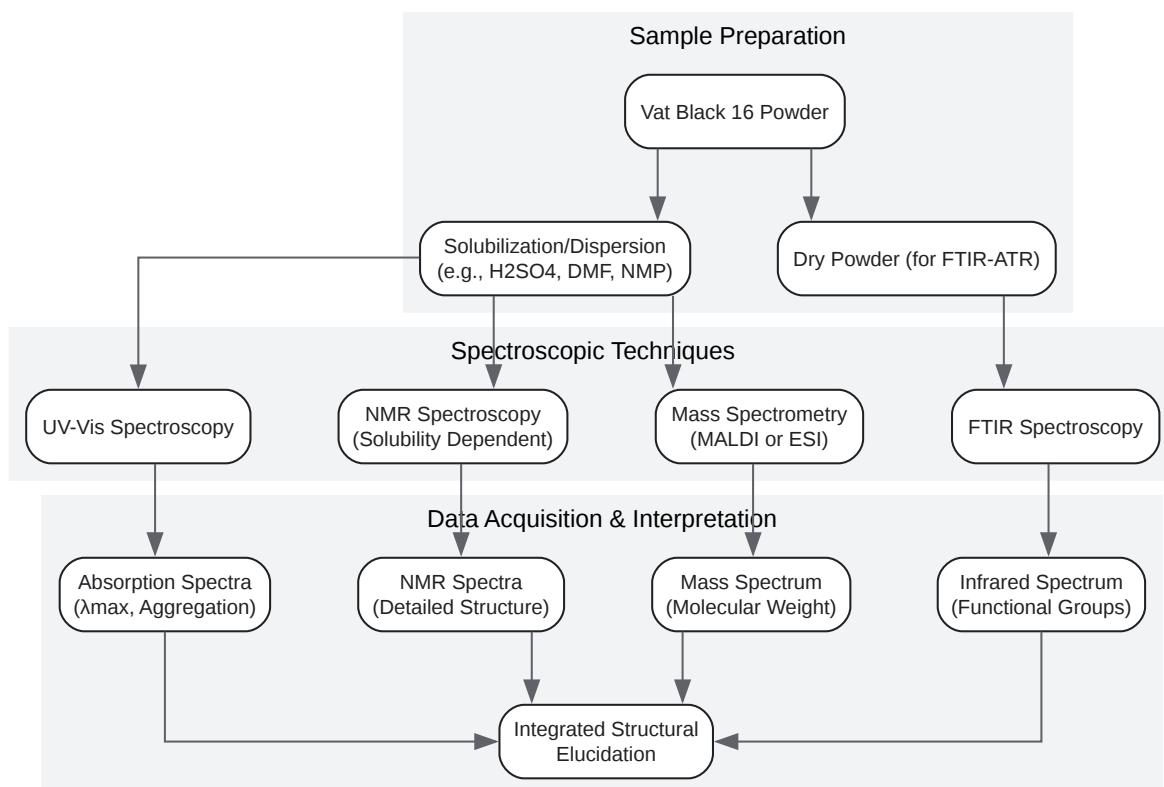
Mass spectrometry is used to determine the molecular weight of **Vat Black 16** and can provide information about its elemental composition.

Challenges and Considerations

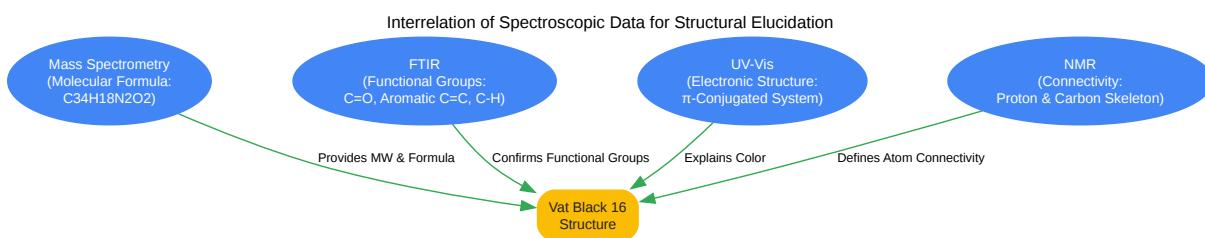
The low volatility and thermal lability of **Vat Black 16** make it unsuitable for conventional ionization techniques like electron ionization (EI). "Soft" ionization techniques are required.

Expected Data

- Molecular Ion Peak ([M]⁺ or [M]⁻): A peak at m/z corresponding to the molecular weight of **Vat Black 16** (486.52) is expected.
- Isotope Pattern: The presence of isotopes of carbon and other elements will result in a characteristic isotopic distribution pattern for the molecular ion peak.
- Fragmentation: Depending on the ionization technique, some fragmentation may occur, providing structural information.


Experimental Protocol

- Instrumentation: A mass spectrometer equipped with a soft ionization source, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).


- Sample Preparation:
 - MALDI: Co-crystallize the **Vat Black 16** sample with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a MALDI target plate.
 - ESI: Dissolve the sample in a suitable solvent that is compatible with the ESI source, likely requiring a mixture of solvents and possibly acids or bases to promote ionization.
- Methodology:
 - Acquire the mass spectrum in either positive or negative ion mode.
 - Calibrate the instrument using a known standard in the mass range of interest.
 - Analyze the resulting spectrum for the molecular ion peak and any significant fragment ions.

Experimental and Logical Workflows

Spectroscopic Analysis Workflow for Vat Black 16

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **Vat Black 16**.

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Vat Black 16: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b415032#spectroscopic-analysis-of-vat-black-16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com